molecular formula C19H19ClN2O2 B601756 3-Hydroxy Desloratadine Pyridine N-oxide CAS No. 1392210-19-3

3-Hydroxy Desloratadine Pyridine N-oxide

Cat. No.: B601756
CAS No.: 1392210-19-3
M. Wt: 342.83
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Description

3-Hydroxy Desloratadine Pyridine N-oxide is a significant compound in pharmaceutical research, primarily recognized as an oxidative metabolite and a process-related impurity of Desloratadine, a potent, second-generation histamine H1-receptor antagonist . Researchers utilize this standard in analytical method development and validation to ensure the quality, safety, and consistency of pharmaceutical products, as well as to study the metabolic fate of the parent drug . The compound's research value is rooted in its role in investigating the pharmacokinetics of Desloratadine, which is extensively metabolized in a subset of the population to form 3-hydroxydesloratadine, a closely related active metabolite . Understanding the pathway and characteristics of such metabolites is crucial for a comprehensive safety and efficacy profile. The mechanism of action for the parent drug involves potent, pseudoirreversible antagonism of the human histamine H1 receptor, leading to long-lasting relief from allergic conditions . As a high-quality reference standard, this compound is indispensable for scientists conducting rigorous Quality Control (QC) testing and stability studies, supporting work on Abbreviated New Drug Applications (ANDA) and the commercial production of safe pharmaceuticals .

Properties

CAS No.

1392210-19-3

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.83

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

De Novo Synthetic Approaches to Pyridine (B92270) N-oxides

The synthesis of pyridine N-oxides is a fundamental transformation in heterocyclic chemistry, often employed to alter the electronic properties of the pyridine ring, thereby enabling subsequent functionalization that might be challenging on the parent heterocycle. scripps.eduwikipedia.org Pyridine N-oxides can be prepared through various synthetic routes, with the direct oxidation of the corresponding pyridine being the most common approach. illinois.edu

Oxidation of Pyridine Moieties (e.g., Desloratadine (B1670295) to Desloratadine Pyridine N-oxide)

The direct oxidation of the nitrogen atom in the pyridine ring of a molecule like Desloratadine is a primary strategy for accessing its N-oxide derivative. nih.govsimsonpharma.comusp.orgvenkatasailifesciences.com This transformation enhances the electron density at the C2 and C4 positions, making them more susceptible to nucleophilic attack, while the oxygen atom itself can act as a leaving group after activation. wikipedia.orgyoutube.com

Peracids are the most widely used reagents for the N-oxidation of pyridines due to their reliability and effectiveness. youtube.com Common oxidants include meta-Chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), often in the presence of a carboxylic acid like acetic acid. youtube.comjocpr.com

The choice of oxidizing system can be tailored to the specific substrate. For instance, the oxidation of various pyridine derivatives has been successfully achieved using 30% hydrogen peroxide in acetic acid. jocpr.com Another common method involves using the urea-hydrogen peroxide adduct (UHP), which is a stable and inexpensive solid reagent, for the oxidation of nitrogen heterocycles. organic-chemistry.orggoogle.com The reaction of a substituted pyridine with 30% H₂O₂ in acetic acid can lead to the corresponding N-oxide in high yield. jocpr.com Similarly, sodium perborate (B1237305) in acetic acid is an effective reagent for the N-oxidation of azines. organic-chemistry.org For substrates sensitive to strongly acidic conditions, reagents like m-CPBA can be employed. youtube.com The development of catalytic systems, such as those using maleic anhydride (B1165640) derivatives with H₂O₂, offers a greener alternative to stoichiometric peracid oxidants. rsc.org

Table 1: Selected Reagents for Pyridine N-Oxidation

Oxidizing Agent Co-reagent/Catalyst Typical Conditions Reference(s)
Hydrogen Peroxide (H₂O₂) Acetic Acid Elevated temperature (e.g., 120°C) jocpr.com
meta-Chloroperbenzoic Acid (m-CPBA) Dichloromethane (DCM) Room temperature youtube.com
Urea-Hydrogen Peroxide (UHP) - Solid-state or in solution organic-chemistry.orggoogle.com
Sodium Perborate Acetic Acid - organic-chemistry.org
Sodium Tungstate (Na₂WO₄·2H₂O) Hydrogen Peroxide (H₂O₂) Aqueous media ccspublishing.org.cn

The N-oxidation of a pyridine ring is a nucleophilic attack by the nitrogen atom on the electrophilic oxygen of the oxidant, such as a peracid. The lone pair of electrons on the pyridine nitrogen initiates the reaction. In the case of using hydrogen peroxide with an acid catalyst (like acetic acid), the acid protonates H₂O₂, making it a more potent oxidizing agent. The pyridine nitrogen then attacks the terminal oxygen atom of the activated hydrogen peroxide or the peracid formed in situ.

The reaction mechanism involves the following key steps:

Activation of the oxidant, if necessary. For example, H₂O₂ is activated by an acid or a catalyst like sodium tungstate. rsc.orgccspublishing.org.cn

Nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen atom of the peracid or activated H₂O₂.

Transfer of the oxygen atom to the nitrogen, forming the N-O bond.

Release of the corresponding carboxylic acid (from a peracid) or water (from H₂O₂).

The reaction is influenced by the electronic properties of the pyridine ring. Electron-donating groups on the ring increase its nucleophilicity, facilitating the oxidation. Conversely, electron-withdrawing groups decrease the reactivity of the pyridine nitrogen towards oxidation. researchgate.net

Introduction of Hydroxyl Functionalities on Pyridine Rings

Directly hydroxylating a pyridine ring, especially at the C3 position, is a significant synthetic challenge due to the inherent electronic properties of the heterocycle, which typically direct electrophilic substitution to the C2, C4, or C6 positions. nih.govacs.orgnovartis.com

Achieving C3-selective hydroxylation often requires specialized strategies that circumvent the natural reactivity of the pyridine ring. researchgate.net One approach involves a multi-step sequence where a directing group is first installed on the ring, followed by functionalization and subsequent conversion to a hydroxyl group. A direct synthesis of 3-hydroxy desloratadine has been reported starting from 5-hydroxy-3-picoline, where the hydroxyl group (protected as a methoxy (B1213986) ether) is present from the beginning of the synthesis. jocpr.com The pyridine N-oxide is formed on this pre-functionalized ring before the construction of the larger tricyclic system. jocpr.com

More advanced and direct methods are continually being developed. One such method reports a meta-selective hydroxylation of pyridines through oxazinoaza-arene intermediates, which undergo regioselective hydroxylation upon treatment with electrophilic peroxides. researchgate.net

A novel and efficient metal-free method for the C3-selective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgnovartis.comnih.govelsevierpure.com This strategy provides a direct route to the synthetically challenging 3-hydroxypyridines. nih.gov

The process is initiated by irradiating a pyridine N-oxide, typically with UV light (e.g., 254 nm), which promotes it to an excited singlet state. acs.orgthieme-connect.de This excited state can then undergo intramolecular rearrangement through several reactive intermediates. The proposed mechanism involves the formation of a transient and highly reactive oxaziridine (B8769555) intermediate, which then isomerizes to a 1,2-oxazepine. acs.orgresearchgate.net An acid-promoted ring-opening of this intermediate can then lead to the desired C3-hydroxylated pyridine, often along with other regioisomers. acs.orgresearchgate.net

The reaction conditions, particularly the choice of solvent and acid additive, are crucial for achieving high yields and regioselectivity. thieme-connect.de For example, a combination of acetic acid (AcOH) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or (F₃C)₃COH has been shown to be effective. nih.govacs.org This methodology has demonstrated broad substrate scope and is applicable to the late-stage functionalization of complex, medicinally relevant molecules containing a pyridine core. nih.govacs.orgelsevierpure.com

Table 2: Key Features of Photochemical C3-Hydroxylation

Feature Description Reference(s)
Reaction Type Photochemical Valence Isomerization nih.govacs.org
Starting Material Pyridine N-oxide nih.govacs.org
Key Intermediate Oxaziridine / 1,2-Oxazepine acs.orgresearchgate.net
Wavelength 254 nm acs.orgthieme-connect.de
Conditions Acid additive (e.g., AcOH), Fluorinated alcohol solvent (e.g., HFIP) nih.govacs.org
Selectivity Primarily C3-hydroxylation, with some C2 and C5 regioisomers possible acs.orgresearchgate.net

| Advantages | Metal-free, operational simplicity, good functional group tolerance | nih.govnovartis.com |

This photochemical approach represents a powerful tool for accessing compounds like 3-Hydroxy Desloratadine Pyridine N-oxide, potentially by applying the reaction to a Desloratadine Pyridine N-oxide substrate.

Modular Synthesis from Pyridine Precursors (e.g., 3-Methyl Pyridine Derivatives)

The synthesis of the core structure of 3-Hydroxydesloratadine (B129375), a precursor to its N-oxide, can be achieved through a multi-step process starting from 3-methyl pyridine (also known as 3-picoline). jocpr.comjocpr.com This modular approach allows for the systematic construction of the complex tricycle and the introduction of required functional groups at specific positions. The choice of 3-methyl pyridine as a starting material is strategic, as it provides the basic pyridine ring structure onto which the rest of the molecule can be elaborated. jocpr.com 3-Methylpyridine is a fundamental structure in many biologically active compounds and its synthesis and applications are well-documented. nih.govwipo.int

The transformation of 3-methyl pyridine into the 3-hydroxydesloratadine core is a lengthy process, reported to involve twelve distinct steps. jocpr.comjocpr.com This pathway involves the initial functionalization of the pyridine ring, followed by the construction of the seven-membered ring and attachment of the piperidine (B6355638) moiety.

A key challenge in the synthesis is the introduction of the hydroxyl group onto the pyridine ring. Direct hydroxylation of the desloratadine molecule is often complex and does not yield the desired product efficiently. jocpr.com Therefore, a strategy that modifies the pyridine ring from 3-methyl pyridine is employed. jocpr.com The synthesis of the N-oxide would occur as a final oxidation step on the 3-hydroxy desloratadine molecule or its protected intermediate.

The general pathway from 3-methyl pyridine involves several key transformations:

Sulfonation: Introduction of a sulfonic acid group to direct subsequent reactions. jocpr.com

Hydroxylation: Replacement of the sulfonic acid group with a hydroxyl group. jocpr.com

Protection: The newly introduced hydroxyl group is protected, typically as a methoxy group, to prevent it from interfering with subsequent reactions. jocpr.com

N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide, which activates the ring for further modification. jocpr.com

Further Functionalization and Ring Construction: A series of reactions to build the cyclohepta[1,2-b]pyridine system. jocpr.com

Deprotection: Removal of the protecting group to reveal the 3-hydroxy functionality. jocpr.com

The table below outlines a representative multi-step synthesis starting from 3-methyl pyridine to a key intermediate.

Table 1: Multi-Step Synthesis from 3-Methyl Pyridine

Step Starting Material Reagents and Conditions Product Yield
1 3-Methyl Pyridine (3-Picoline) Fuming H₂SO₄, HgSO₄, 220°C, 16 hours 5-Methylpyridine-3-sulfonic acid 46%
2 5-Methylpyridine-3-sulfonic acid NaOH, H₂O, 210°C, 30 minutes 5-Hydroxy-3-picoline (5-methylpyridine-3-ol) 61%
3 5-Hydroxy-3-picoline Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD), Methanol (B129727) (MeOH), THF, room temp. 3-Methoxy-5-methylpyridine 57%
4 3-Methoxy-5-methylpyridine 30% H₂O₂, Acetic Acid, 120°C, 12 hours 3-Methoxy-5-methylpyridine-N-oxide 97%

Data sourced from a study on the synthesis of 3-hydroxydesloratadine. jocpr.com

Throughout the synthesis, various intermediate compounds are derivatized to facilitate the next steps. jocpr.com

Sulfonation and Hydroxylation: The initial conversion of 3-picoline to a sulfonic derivative using fuming sulfuric acid and a mercury sulfate (B86663) catalyst is a critical step. This derivative is then treated with sodium hydroxide (B78521) at high temperature to yield 5-hydroxy-3-picoline. jocpr.com

Hydroxyl Group Protection: Direct alkylation of the hydroxyl group in 5-hydroxy-3-picoline with methyl iodide can lead to low yields due to the formation of an N-methyl pyridine salt. A more effective method is the Mitsunobu reaction, using triphenylphosphine and diethyl azodicarboxylate, to protect the hydroxyl group as a methoxy ether (3-methoxy-5-methylpyridine). jocpr.com

N-Oxide Formation: The intermediate, 3-methoxy-5-methylpyridine, is then oxidized to 3-methoxy-5-methylpyridine-N-oxide. This is a crucial derivatization that activates the pyridine ring for subsequent reactions needed to complete the synthesis of the tricyclic core. jocpr.com The oxidation is typically achieved with hydrogen peroxide in acetic acid. jocpr.com

Chemical Reactivity and Subsequent Derivatization Pathways

The chemical reactivity of this compound is largely dictated by the pyridine N-oxide and hydroxyl functional groups.

The formation of the pyridine N-oxide moiety is itself an oxidation reaction. The nitrogen atom of the pyridine ring in the 3-hydroxy desloratadine precursor is oxidized to form the N-oxide. This transformation is typically carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). jocpr.comnih.gov Hydrogen peroxide is often preferred in industrial applications due to its cost-effectiveness and the fact that its only byproduct is water. nih.gov The oxidation process increases the electron density on the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to certain types of reactions. scripps.edu

The N-oxide functional group can be reduced back to the parent pyridine. This deoxygenation reaction is a common transformation for pyridine N-oxides. youtube.com Various reagents can accomplish this reduction, including phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation. youtube.com Another reported method for the reduction of pyridine N-oxides involves the use of ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst, which is noted for its mild conditions. organic-chemistry.orgnih.gov This reversion is a key reaction, as it allows for the use of the N-oxide group as an activating group during synthesis, which can then be removed in a later step to yield the final parent pyridine compound.

The pyridine N-oxide group significantly influences the reactivity of the aromatic ring. It activates the ring for both electrophilic and nucleophilic substitution. scripps.edu In general, the oxygen atom can react with an electrophile, which is followed by the addition of a nucleophile, often at the 2- or 4-position. scripps.edu The presence of the N-oxide makes the pyridine ring more reactive than the parent pyridine. scripps.edu

For this compound, this enhanced reactivity could potentially be exploited for further derivatization. For instance, substitution reactions could be targeted at the positions activated by the N-oxide. Additionally, the hydroxyl group (-OH) at the 3-position can undergo typical reactions of phenols, such as etherification or esterification, provided that the reaction conditions are compatible with the rest of the molecule.

Electrochemical Transformations and Novel Derivative Synthesis

The generation of novel derivatives of desloratadine through electrochemical methods presents a green and efficient alternative to traditional chemical synthesis. While specific electrochemical studies on this compound are not extensively documented, the electrochemical behavior of the parent molecule, desloratadine, provides a foundational understanding for potential transformations.

Electrochemical synthesis often involves the oxidation or reduction of a parent molecule to generate reactive intermediates, which can then react with other species in the reaction mixture to form new derivatives. For instance, the electrooxidation of 4-tert-butylcatechol (B165716) in the presence of desloratadine has been shown to yield a new derivative, the DQ-TBC complex. researchgate.net This process is influenced by factors such as the pH of the solution, the concentration of the reactants, and the potential scan rates, which can be investigated using techniques like cyclic voltammetry and chronoamperometry. researchgate.net

Drawing a parallel, a proposed electrochemical approach for this compound could involve its electrooxidation to generate a reactive species. This intermediate could then be trapped by a suitable nucleophile to form a novel derivative. The pyridine N-oxide moiety itself can influence the electrochemical properties of the molecule. The reduction pathways of aromatic N-oxides have been studied, indicating that they can be reduced by species like aqueous Fe(II)-Tiron complexes. researchgate.net This suggests that electrochemical reduction could also be a viable route for generating new derivatives.

Table 1: Proposed Electrochemical Synthesis Parameters

ParameterProposed ConditionRationale
Technique Cyclic Voltammetry / Controlled Potential ElectrolysisTo study the redox behavior and for preparative synthesis.
Working Electrode Glassy Carbon or PlatinumCommon inert electrodes for organic electrochemistry.
Solvent Acetonitrile with a supporting electrolyteProvides a suitable medium for electrochemical reactions.
Reactant This compoundThe starting material for derivatization.
Co-reactant/Nucleophile Various (e.g., phenols, amines)To react with the electrochemically generated intermediate.
Control Parameters Scan Rate, Applied Potential, pHTo optimize the reaction for the desired product.

This table is a hypothetical representation of the conditions that could be explored for the electrochemical synthesis of novel derivatives of this compound, based on general principles of organic electrochemistry and studies on related compounds.

Synthesis of Carboxylic Acid Derivatives

The synthesis of carboxylic acid derivatives of this compound can be approached by considering synthetic routes for similar structures, such as the carboxylic acid derivatives of loratadine (B1675096) and desloratadine. researchgate.net A general process for creating such derivatives involves the formation of a pyridine N-oxide, followed by cyanation and subsequent hydrolysis to the carboxylic acid. researchgate.net

A plausible synthetic pathway to a carboxylic acid derivative of this compound would first involve the synthesis of 3-hydroxy desloratadine. One reported synthesis starts from a loratadine derivative, which is converted to 3-methoxy desloratadine and then deprotected to yield 3-hydroxy desloratadine. jocpr.com

Following the formation of 3-hydroxy desloratadine, the pyridine nitrogen would be oxidized to the corresponding N-oxide. This is a common transformation for pyridine rings and can be achieved using oxidizing agents like hydrogen peroxide in acetic acid or peracetic acid. jocpr.comorgsyn.org

The next step would be the introduction of a cyano group onto the pyridine ring, which can then be hydrolyzed to a carboxylic acid. A method for the synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine involves N-oxide formation, followed by cyanation with sodium cyanide and then hydrolysis. researchgate.net A three-component synthesis of substituted pyridylacetic acid derivatives has also been reported, which utilizes the reaction of pyridine-N-oxides with Meldrum's acid derivatives. nih.gov

Table 2: Proposed Synthesis of a Carboxylic Acid Derivative of this compound

StepReactionReagents and ConditionsIntermediate/Product
1 N-Oxidation of 3-Hydroxy DesloratadineHydrogen Peroxide, Acetic AcidThis compound
2 CyanationSodium CyanideCyano-derivative of this compound
3 HydrolysisAcid or Base CatalysisCarboxylic Acid Derivative of this compound

This proposed pathway is based on established synthetic transformations for desloratadine and pyridine N-oxide derivatives and represents a logical route to the target carboxylic acid derivative.

Metabolic Pathways and Enzymatic Biotransformation Investigations Non Human and in Vitro

Metabolic Origin and Formation Pathways

The biotransformation of the antihistamines loratadine (B1675096) and its active metabolite, desloratadine (B1670295), involves multiple enzymatic pathways, leading to a variety of metabolic products. The formation of these metabolites, particularly hydroxylated and N-oxidized derivatives, has been a subject of extensive research.

Loratadine undergoes rapid and extensive metabolism in the body. The primary step in its biotransformation is decarboethoxylation, which converts loratadine into its major active metabolite, desloratadine (DL). researchgate.netnih.govtandfonline.comtandfonline.com Following this initial conversion, desloratadine is subjected to further metabolic changes through oxidation, which includes both hydroxylation and N-oxidation, as well as subsequent glucuronidation. researchgate.netnih.govtandfonline.comtandfonline.com

One of the most significant human metabolites is 3-hydroxydesloratadine (B129375). nih.govfarmaceut.org For many years, the precise enzymatic pathway responsible for its formation was unclear because it could not be generated in conventional in vitro test systems. nih.govresearchgate.net It was eventually discovered that the formation of 3-hydroxydesloratadine is a multi-step process involving an initial N-glucuronidation of desloratadine by the enzyme UGT2B10. nih.govnih.govresearchgate.net This intermediate is then hydroxylated by cytochrome P450 enzyme CYP2C8, followed by a deconjugation event to yield 3-hydroxydesloratadine. nih.govnih.gov

Another key metabolite, Desloratadine Pyridine (B92270) N-oxide, is formed through a different oxidative pathway. This metabolite is characterized by the aromatization and subsequent N-oxidation of the piperidine (B6355638) ring of desloratadine. researchgate.netnih.govtandfonline.comtandfonline.com Its formation is particularly prominent in certain species and shows significant gender-specific differences. nih.gov

To overcome the limitations of traditional in vitro systems in replicating complex metabolic pathways, researchers have turned to more advanced models.

Micropatterned co-culture (MPCC) systems represent a significant advancement in in vitro hepatocyte models. nih.govnih.gov These systems, which co-culture primary human hepatocytes with supportive stromal cells in a specific architecture, can maintain high levels of liver-specific functions for extended periods. nih.govresearchgate.net A key breakthrough was the demonstration that human MPCCs could successfully metabolize loratadine to form 3-hydroxydesloratadine-glucuronide, a major circulating human metabolite that other in vitro models failed to produce. nih.gov Furthermore, these advanced models were sensitive enough to detect species- and gender-specific metabolic differences, such as the formation of Desloratadine Pyridine N-oxide specifically in male rats. nih.gov

Isolated subcellular fractions from the liver, such as microsomes and S9 fractions, are essential tools for studying drug metabolism. thermofisher.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I metabolic enzymes like the cytochrome P450 (CYP) family. thermofisher.comresearchgate.net The S9 fraction is a supernatant from centrifuged liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions. taylorandfrancis.comnih.gov

Mechanistic studies using human liver microsomes (HLM) and S9 fractions were crucial in elucidating the formation of 3-hydroxydesloratadine. nih.gov These studies demonstrated that the formation of this metabolite required both the cofactor NADPH (for CYP enzymes) and UDP-glucuronic acid (for UGT enzymes). nih.govnih.gov This confirmed that both Phase I and Phase II enzymes were obligatorily involved in the pathway. nih.govconsensus.app Specifically, experiments showed that inhibitors of UGT2B10 could completely block the formation of 3-hydroxydesloratadine in HLM fortified with the necessary cofactors. nih.govconsensus.app

The metabolism of loratadine and desloratadine exhibits significant quantitative differences across various animal species. researchgate.netnih.govtandfonline.comtandfonline.com While the initial conversion of loratadine to desloratadine is a common step, the subsequent metabolic routes diverge considerably. researchgate.net

Rat: The metabolic profile in rats is notable for its distinct gender differences. The major circulating metabolite in male rats is Desloratadine Pyridine N-oxide. researchgate.netnih.govtandfonline.comtandfonline.com

Mouse: In mice of both genders, the primary circulating metabolite is a glucuronide conjugate of an aliphatically hydroxylated loratadine. researchgate.netnih.govtandfonline.com In control mice not possessing humanized livers, 5- and 6-hydroxydesloratadine are the predominant metabolites. nih.gov

Monkey: The major circulating metabolite in male monkeys is similar to that in mice. However, in female monkeys, the main metabolite is formed via oxidation of the pyridine moiety followed by glucuronidation. researchgate.netnih.govtandfonline.com

Studies using mice with "humanized" livers (transplanted with human hepatocytes) showed that these models could replicate the human metabolic profile more closely, producing 3-hydroxydesloratadine and its O-glucuronide as major products. nih.gov

Table 1: Cross-Species Comparison of Major Circulating Loratadine/Desloratadine Metabolites

Species Gender Major Circulating Metabolite Citation
Rat Male Desloratadine Pyridine N-oxide researchgate.net, nih.gov, tandfonline.com, tandfonline.com
Female Desloratadine (DL) researchgate.net, nih.gov, tandfonline.com
Mouse Male & Female Glucuronide conjugate of aliphatic hydroxylated Loratadine researchgate.net, nih.gov, tandfonline.com
Monkey Male Glucuronide conjugate of aliphatic hydroxylated Loratadine researchgate.net, nih.gov, tandfonline.com
Female Product of pyridine moiety oxidation and glucuronidation researchgate.net, nih.gov, tandfonline.com
Human Male & Female 3-hydroxydesloratadine and its glucuronide nih.gov, nih.gov

Gender-specific variations in drug metabolism are a well-documented phenomenon, often attributed to sexually dimorphic expression of metabolic enzymes. mdpi.com The metabolism of desloratadine provides a clear example of such differences.

The most striking gender-specific difference is observed in rats, where Desloratadine Pyridine N-oxide is the predominant circulating metabolite in males but is found at much lower concentrations in females. researchgate.netnih.govtandfonline.comtandfonline.com Conversely, female rats exhibit significantly higher plasma levels of the parent metabolite, desloratadine, compared to their male counterparts. researchgate.netnih.govtandfonline.com These differences highlight the influence of gender on specific oxidative pathways in this species.

Table 2: Compound Names Mentioned in Article

Compound Name Abbreviation
3-Hydroxy Desloratadine 3-OH-DL
3-hydroxydesloratadine-glucuronide -
5-Hydroxy-desloratadine -
6-hydroxydesloratadine -
Desloratadine DL
Desloratadine Pyridine N-oxide -

Cross-Species Metabolic Comparisons (e.g., Rat, Mouse, Monkey)

Enzymatic Mechanisms of Biotransformation

The metabolic transformation of desloratadine, a major active metabolite of loratadine, is a complex process involving multiple enzymatic systems. The formation of its key metabolites, including the pathway leading towards 3-Hydroxy Desloratadine Pyridine N-oxide, is governed by specific enzymes primarily located in the liver. In vitro and non-human studies have been instrumental in elucidating these intricate biotransformation mechanisms.

Role of Cytochrome P450 Enzymes (e.g., CYP2C8 in 3-hydroxydesloratadine formation)

The formation of 3-hydroxydesloratadine, the principal active human metabolite of desloratadine, was a long-standing puzzle in drug metabolism research. nih.gov For many years, conventional in vitro systems failed to produce this metabolite. nih.gov Groundbreaking research eventually demonstrated that Cytochrome P450 2C8 (CYP2C8) is the specific P450 isozyme responsible for the 3-hydroxylation step. nih.govsigmaaldrich.com

However, the action of CYP2C8 is not direct. It acts upon an intermediate of desloratadine, not the parent compound itself. sigmaaldrich.comnih.gov Studies using cryopreserved human hepatocytes (CHHs) were pivotal in identifying this mechanism. nih.gov These studies showed that the formation of 3-hydroxydesloratadine was significantly inhibited by known CYP2C8 inhibitors. For instance, gemfibrozil (B1671426) glucuronide, a potent CYP2C8 inhibitor, reduced the formation of the metabolite by 91%. nih.gov Other CYP2C8 inhibitors such as montelukast, repaglinide, and cerivastatin (B1668405) also demonstrated substantial inhibition, ranging from 73% to 100%. nih.gov

Further confirmation of CYP2C8's role came from correlation studies using a panel of individual human hepatocytes. A robust correlation was found between the activity of CYP2C8 (measured by the metabolism of probe substrates like amodiaquine (B18356) and paclitaxel) and the rate of 3-hydroxydesloratadine formation. nih.gov

Involvement of UDP-Glucuronosyltransferases (e.g., UGT2B10)

A critical and obligatory step preceding the action of CYP2C8 is the N-glucuronidation of desloratadine. nih.gov This initial conjugation reaction is catalyzed specifically by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). nih.govnih.gov Detailed mechanistic studies using human liver microsomes (HLMs) and recombinant enzymes confirmed that the formation of 3-hydroxydesloratadine required the presence of cofactors for both UGT and P450 enzymes (UDP-glucuronic acid and NADPH, respectively). nih.gov

The essential role of UGT2B10 was further demonstrated through chemical inhibition. Nicotine, an inhibitor of UGT2B10, was shown to completely block the conversion of desloratadine to 3-hydroxydesloratadine in fortified HLM systems. nih.gov In contrast, inhibitors of other UGT isoforms had no effect. nih.gov This established UGT2B10 as the key enzyme initiating the metabolic cascade. nih.gov Interestingly, desloratadine itself has been identified as a potent and selective competitive inhibitor of UGT2B10. nih.gov

Sequential Biotransformation Processes (e.g., Glucuronidation Preceding Oxidation)

The biotransformation of desloratadine into 3-hydroxydesloratadine is a prime example of a sequential metabolic pathway where a Phase II conjugation reaction precedes a Phase I oxidation. nih.govnih.gov This is an unconventional metabolic route. The established sequence of events is as follows:

N-glucuronidation: Desloratadine is first metabolized by UGT2B10, which attaches a glucuronic acid moiety to the piperidine nitrogen, forming desloratadine N-glucuronide. nih.govnih.gov

3-Hydroxylation: This N-glucuronide intermediate then serves as the substrate for CYP2C8, which hydroxylates the compound at the 3-position. nih.govnih.gov

Deconjugation: The final step is a rapid, non-enzymatic hydrolysis (deconjugation) where the N-glucuronide is cleaved, yielding the stable metabolite, 3-hydroxydesloratadine. nih.govconsensus.app

This multi-step process explains why earlier in vitro studies using only P450 cofactors failed to detect the formation of 3-hydroxydesloratadine. nih.gov

Identification of Principal Metabolic Pathways (e.g., N-oxidation)

Following the formation of 3-hydroxydesloratadine, further metabolic transformations can occur. One such documented pathway for desloratadine and its analogs is N-oxidation. researchgate.net The existence of the specific compound This compound is confirmed in chemical databases, identified by CAS number 1392210-19-3. veeprho.com

While the direct enzymatic formation of this specific N-oxide metabolite from 3-hydroxydesloratadine is not detailed in the available literature, the N-oxidation of the pyridine ring in desloratadine-like structures is a known biotransformation. Synthetic chemistry studies have demonstrated that the pyridine nitrogen in related compounds can be oxidized, for example, using hydrogen peroxide, to form the corresponding N-oxide. jocpr.com The compound "Desloratadine Pyridine N-oxide" is also a known impurity and is available as an analytical standard. allmpus.comnih.govusp.org

Therefore, N-oxidation represents a principal metabolic pathway for this class of compounds. It is plausible that after its formation, 3-hydroxydesloratadine can undergo a subsequent oxidation reaction, catalyzed by P450 or other enzymes, on the pyridine nitrogen to form this compound.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Mass spectrometry stands as the cornerstone for the structural elucidation and quantification of drug metabolites. Its high sensitivity and specificity are indispensable for identifying and measuring compounds like 3-Hydroxy Desloratadine (B1670295) and Desloratadine N-oxides in complex biological matrices.

Mass Spectrometry Applications

Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful suite of tools for analyzing desloratadine and its metabolites. These techniques provide critical information on molecular weight, structure, and quantity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted and robust method for the simultaneous determination of desloratadine and its primary active metabolite, 3-hydroxydesloratadine (B129375), in human plasma. psu.edunih.gov This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

Several validated LC-MS/MS methods have been developed for pharmacokinetic studies. psu.edunih.gov These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the plasma matrix. psu.eduamazonaws.com Chromatographic separation is commonly achieved on a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate). psu.edunih.govnih.gov This separation is crucial for resolving the parent drug from its metabolites and other endogenous plasma components before they enter the mass spectrometer. The total run time for such analyses can be as short as 5 minutes. nih.gov

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common atmospheric pressure ionization (API) sources used for LC-MS analysis of drug metabolites. researchgate.netlibretexts.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, including metabolites like 3-hydroxydesloratadine. libretexts.orgusgs.gov In ESI, a high voltage is applied to the liquid eluting from the LC column, creating a fine spray of charged droplets. libretexts.org As the solvent evaporates, the charge on the droplets increases until ions of the analyte are expelled and directed into the mass spectrometer. libretexts.org ESI typically produces protonated molecular ions, [M+H]⁺, with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. researchgate.net For the analysis of desloratadine and 3-hydroxydesloratadine, ESI is almost universally operated in the positive ion mode, as the nitrogen atoms in their structures are readily protonated. psu.eduamazonaws.com

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is complementary to ESI and is effective for less polar compounds. jfda-online.com In APCI, the LC eluent is vaporized in a heated tube, and a corona discharge creates reactant gas ions from the mobile phase. These reactant ions then transfer a proton to the analyte molecules through chemical reactions. researchgate.net A key feature of APCI is its ability to induce in-source thermal decomposition, which can be diagnostically useful. researchgate.netresearchgate.net This characteristic is particularly valuable for distinguishing between N-oxides and hydroxylated isomers, as N-oxides tend to undergo deoxygenation (loss of 16 Da) under APCI conditions. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) is essential for both the quantification and structural confirmation of metabolites. In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of 3-hydroxydesloratadine) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process provides a highly specific "fingerprint" for the compound.

For quantification, MS/MS is typically operated in Multiple Reaction Monitoring (MRM) mode. psu.eduamazonaws.com The mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte and its deuterated internal standard. This approach provides excellent sensitivity and selectivity, allowing for quantification down to the picogram-per-milliliter (pg/mL) level. psu.edu

Table 1: MRM Transitions for Desloratadine and 3-Hydroxy Desloratadine

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Desloratadine 311.10 259.20 psu.edu
3-Hydroxy Desloratadine 327.10 275.10 psu.edu
Desloratadine-d4 (IS) 315.20 263.20 psu.edu
3-Hydroxy Desloratadine-d4 (IS) 331.10 279.10 psu.edu

LC-MSn, or multi-stage tandem mass spectrometry (available on ion trap instruments), allows for sequential fragmentation experiments (MS/MS, MS³, etc.). This can provide even more detailed structural information by breaking down product ions into further generations of fragments, helping to pinpoint the exact location of a metabolic modification. researchgate.net

High-resolution mass spectrometry (HR-MS), often performed on Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.gov This capability is a significant advantage in metabolite identification. While a standard triple quadrupole instrument might identify an ion at m/z 327.1, an HR-MS instrument can measure it as, for example, 327.1186. This high mass accuracy allows for the confident determination of the elemental composition of an unknown metabolite.

HR-MS is particularly useful for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov In the context of drug metabolism, this can help differentiate a metabolite from an endogenous compound or confirm the identity of a metabolite without an authentic standard. The specificity of HR-MS also allows for the use of fragment ions for quantification that might be considered non-specific in low-resolution instruments, thereby improving sensitivity. nih.gov

A common challenge in metabolite identification is distinguishing between isomers, such as an N-oxide and a hydroxylated metabolite, which have the identical mass. Mass spectrometry offers several effective strategies for this differentiation. researchgate.netresearchgate.net

The primary method involves comparing the results from ESI and APCI sources. researchgate.net

Under ESI-MS/MS conditions , hydroxylated metabolites, particularly those with aliphatic hydroxylation, readily lose water ([M+H-H₂O]⁺). In contrast, N-oxides show only a minor loss of water. researchgate.net For aromatic hydroxylations, like that in 3-hydroxydesloratadine, the loss of water is less favored compared to aliphatic hydroxylations. researchgate.netresearchgate.net

Under APCI-MS conditions , the thermal nature of the source provides a clear distinction. N-oxides characteristically produce a deoxygenated ion, [M+H-O]⁺, which corresponds to a loss of 16 Da. researchgate.netresearchgate.net This ion is not observed for hydroxylated metabolites, which instead show a prominent loss of water (18 Da). researchgate.netresearchgate.net

Therefore, by running samples using both ESI and APCI, a clear distinction can be made. The presence of an abundant [M+H-O]⁺ ion in the APCI spectrum is a strong indicator of an N-oxide functionality. researchgate.net

Online Hydrogen/Deuterium Exchange for Structural Elucidation

Online Hydrogen/Deuterium Exchange (HDX) coupled with mass spectrometry is a powerful technique for probing protein conformation and dynamics by monitoring the exchange of labile amide protons with deuterium. nih.govnih.gov This method is particularly useful in understanding drug-protein interactions. While extensively used in proteomics, its direct application for the structural elucidation of small molecules like 3-Hydroxy Desloratadine Pyridine (B92270) N-oxide is not a standard approach. The technique's strength lies in mapping binding sites and conformational changes in macromolecules upon ligand binding. biorxiv.org As of the current literature, specific studies employing online HDX for the detailed structural analysis of 3-Hydroxy Desloratadine Pyridine N-oxide have not been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

The introduction of the N-oxide functionality typically leads to a downfield shift of the adjacent protons and carbons in the pyridine ring in both ¹H and ¹³C NMR spectra compared to the parent amine. acs.org For instance, in the ¹H NMR spectrum of pyridine N-oxide itself, the aromatic protons appear as a multiplet in the range of 7.35-7.37 ppm and 8.25-8.27 ppm. rsc.org The ¹H NMR spectrum of 3-hydroxydesloratadine shows characteristic signals for the aromatic protons, the piperidine (B6355638) ring protons, and the protons of the tricyclic core. nih.gov

Based on this, the expected ¹H NMR spectrum of this compound would exhibit:

Signals for the protons on the pyridine ring, likely shifted downfield due to the N-oxide group.

Signals corresponding to the protons of the benzo-cyclohepta moiety.

A complex pattern of signals for the piperidinylidene protons.

A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on the solvent and concentration.

The following table provides an illustrative example of ¹H NMR data for a related precursor, 3-hydroxydesloratadine, which can serve as a reference for interpreting the spectrum of its N-oxide derivative. nih.gov

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Aromatic H7.88d1.5
Aromatic H7.08-7.24m-
Aromatic H7.03d1.5
CH₂3.30-3.42m-
CH3.30brs-
CH₂3.06-3.17m-
CH₂2.75-2.86m-
CH₂2.28-2.51m-
Data obtained in CD₃OD at 300 MHz for 3-hydroxydesloratadine. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantification and to gain structural insights, particularly for compounds with chromophores. The UV spectrum of pyridine N-oxide derivatives is characterized by distinct absorption bands. mdpi.com Generally, pyridine N-oxides exhibit two primary absorption bands in the UV region. The long-wavelength band is a π-π* transition, involving charge transfer from the oxygen atom of the N-oxide to the aromatic ring. mdpi.com The short-wavelength band is similar to the ¹Lb band of pyridine. mdpi.com

For substituted pyridine N-oxides, the position and intensity of these bands can be influenced by the nature and position of the substituents on the pyridine ring. mdpi.comacs.org Studies on various substituted pyridine N-oxides have shown that electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. mdpi.com For example, the UV-Vis spectra of some pyridazine (B1198779) N-oxides show absorption in the range of 315–360 nm, corresponding to the n → π* transition. acs.org

While the specific UV-Vis spectrum for this compound is not detailed in the available literature, it is expected to have a complex spectrum with contributions from the substituted pyridine N-oxide moiety and the tricyclic system of the desloratadine core. The presence of the hydroxyl group and the chloro substituent would further influence the absorption characteristics. For comparison, desloratadine itself is often detected by HPLC with UV detection at wavelengths around 242 nm, 247 nm, or 280 nm. nih.govrjptonline.orgnih.gov

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the separation, isolation, and purification of this compound from complex mixtures, such as reaction masses or biological matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful techniques for the separation, quantification, and purity assessment of pharmaceutical compounds. Several HPLC and UHPLC methods have been developed for the analysis of desloratadine and its impurities, which can be adapted for this compound. nih.govnih.govnih.govnih.gov These methods typically employ reversed-phase chromatography with C8 or C18 columns.

A stability-indicating UHPLC method for desloratadine and its impurities utilized a Waters Acquity BEH C18 column with a gradient elution of a mobile phase consisting of two solvents and UV detection at 280 nm. nih.gov Another study on the synthesis of 3-hydroxydesloratadine reported HPLC analysis using an XDB-C18 column with a mobile phase of methanol and 10mmol/L NaH₂PO₄ (55/45, v/v) at a flow rate of 1.0 mL/min. nih.gov

The following table summarizes typical HPLC/UHPLC conditions that could be a starting point for the analysis of this compound, based on methods for related compounds.

Parameter Condition 1 (UHPLC for Desloratadine & Impurities) nih.govCondition 2 (HPLC for 3-Hydroxydesloratadine) nih.govCondition 3 (HPLC for Desloratadine) nih.gov
Column Waters Acquity BEH C18XDB-C18 (4.6 x 150 mm, 5 µm)Diamonsil BDS C18
Mobile Phase Gradient of Solvent A and Solvent BMethanol : 10mmol/L NaH₂PO₄ (55:45, v/v)Methanol : 0.03 mol/L Heptanesulphonic acid sodium : Glacial acetic acid (70:30:4, v/v)
Flow Rate Not specified1.0 mL/min1.0 mL/min
Detection 280 nmNot specified247 nm
Run Time 8 min--

These methods demonstrate the utility of reversed-phase chromatography for separating desloratadine and its derivatives, indicating that similar approaches would be effective for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring reaction progress, identifying compounds, and checking the purity of a substance. For pyridine N-oxide derivatives, TLC is a commonly used analytical tool. google.comlibretexts.org

In the synthesis of 3-hydroxydesloratadine, TLC was performed on silica (B1680970) gel 60 F254 plates, with visualization accomplished by UV absorbance followed by charring with 5% ethanolic sulfuric acid and heating. nih.gov The visualization of N-oxides on TLC plates can also be achieved using specific reagents like Dragendorff's reagent. acs.org UV light is particularly effective for visualizing aromatic and conjugated systems, where compounds absorb UV light (typically at 254 nm) and appear as dark spots on a fluorescent background. libretexts.orgyoutube.com

A typical TLC system for monitoring reactions involving compounds like this compound would involve a silica gel plate as the stationary phase and a mixture of a non-polar and a polar solvent (e.g., dichloromethane/methanol) as the mobile phase. google.com

Column Chromatography for Isolation and Purification

Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. This method is crucial in the synthesis of this compound to isolate it from starting materials, by-products, and other impurities. psu.edu

In the synthesis of 3-hydroxydesloratadine, column chromatography on silica gel was employed for the purification of various intermediates as well as the final product. nih.gov Different solvent systems were used depending on the polarity of the compound being purified. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) was used to purify a methoxy (B1213986) intermediate, while a more polar system of dichloromethane, methanol, and ammonia-saturated methanol was used for the final hydroxylated product. nih.gov

The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent is adjusted to control the elution rate of the compounds. For a polar compound like this compound, a moderately to highly polar eluent system would likely be required for effective purification.

Immunoassay Techniques (e.g., ELISA for Analytical Assessment)

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are powerful techniques known for their high sensitivity and throughput in detecting specific molecules. These assays rely on the principle of antibody-antigen recognition. In the context of pharmaceutical analysis, they can be developed to quantify drugs and their metabolites in biological matrices.

However, a review of the scientific literature indicates a notable absence of specific ELISA or other immunoassay-based methods developed for the quantitative determination of this compound. While immunoassays have been developed for the parent drug, loratadine (B1675096), the focus for its metabolites, including various impurities, has predominantly been on chromatographic techniques. This is likely due to the need for high specificity to differentiate between structurally similar metabolites and impurities, a task for which chromatographic methods coupled with mass spectrometry are exceptionally well-suited. The development of a specific antibody that could distinguish this compound from other closely related desloratadine metabolites would be a complex and costly undertaking, likely outweighing the benefits for routine impurity analysis.

Analytical Method Development and Validation in Research Settings

The development and validation of analytical methods are critical for ensuring the reliability and accuracy of data in pharmaceutical research. For a compound like this compound, which is an impurity, the analytical methods must be sensitive, specific, and robust enough to detect and quantify it at very low levels in the presence of the active pharmaceutical ingredient (API) and other related substances.

While specific validated methods solely for this compound are not extensively detailed in publicly available literature, the methodologies for the parent drug, Desloratadine, and its other metabolites provide a clear framework. Advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS), are the methods of choice. nih.govnih.gov

A novel stability-indicating gradient reverse phase UPLC method was developed for determining the purity of desloratadine in the presence of its impurities and degradation products. nih.gov The method utilized a Waters Acquity BEH C18 column and a gradient mixture of solvents, with detection at 280nm. nih.gov Such a method demonstrates the capability to resolve the main compound from its various impurities, a critical aspect for the analysis of this compound. nih.gov

Similarly, an RP-HPLC method was developed and validated for the estimation of Desloratadine in tablet dosage form, using a Phenomenex C18 column with a mobile phase of Methanol and Water (70:30, v/v) and UV detection at 242 nm. rjptonline.org The validation of these methods typically adheres to the International Council for Harmonisation (ICH) guidelines and includes parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness. nih.govrjptonline.org

For instance, a study on the simultaneous determination of loratadine and its metabolite desloratadine in human plasma utilized a protein precipitation technique for sample extraction followed by RP-HPLC with PDA detection. nih.gov The method was validated according to FDA guidelines and demonstrated high sensitivity with limits of detection in the nanogram per milliliter range. nih.gov These established methods for the parent drug and its primary metabolite form the foundation upon which a specific method for this compound would be built and validated.

Table 1: Typical Parameters for Analytical Method Validation of a Desloratadine-Related Impurity

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks (e.g., other impurities, API).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.As per the intended application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% of the spiked amount.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should remain within acceptable limits.

This compound is utilized as an analytical reference standard in pharmaceutical research and quality control. veeprho.com Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of a substance. The availability of this compound as a reference standard from various chemical suppliers underscores its importance in the accurate analysis of Desloratadine impurities.

A Chinese patent explicitly describes the use of a Desloratadine impurity compound as a reference substance or standard for the quality control of Desloratadine preparations. This highlights the regulatory and industrial recognition of the need for such standards to ensure the quality and safety of the final drug product. Certified Reference Materials (CRMs) for Desloratadine are also used for various analytical applications, including pharma release testing and method development. sigmaaldrich.com

In pharmaceutical research and manufacturing, quality control (QC) methodologies are essential to ensure that the final product meets the required specifications for purity and impurity levels. The presence of impurities such as this compound must be monitored and controlled.

The QC methodologies for Desloratadine and its impurities involve the use of validated, stability-indicating analytical methods, primarily HPLC and UPLC. nih.govnih.gov These methods are designed to separate, identify, and quantify any impurities present in the drug substance or drug product. For example, a stability-indicating UPLC method was validated to determine the purity of desloratadine in the presence of its impurities under various stress conditions (oxidative, acid, base, thermal, and photolytic). nih.gov The ability of the method to resolve degradation products from the main peak is crucial for its use in quality control. nih.gov

The use of this compound as a reference standard is integral to these QC processes. By comparing the chromatographic peak of an unknown impurity to the retention time and response of the known reference standard, analysts can identify and quantify the level of this specific impurity in a given sample. This ensures that the amount of this compound does not exceed the established safety thresholds for impurities in the pharmaceutical product.

Pharmacological Investigations and Mechanism Based Research Preclinical and in Vitro Focus

Interactions with Biological Macromolecules

The interaction of a compound with biological macromolecules, such as receptors, is fundamental to its pharmacological activity. For antihistamines, the primary target is the histamine (B1213489) H1 receptor.

Desloratadine (B1670295) is a potent and highly selective histamine H1-receptor antagonist. nih.gov It demonstrates a significantly higher binding affinity for the H1 receptor compared to many other antihistamines, including its parent compound, Loratadine (B1675096). nih.gov Studies have consistently reported a high binding affinity for Desloratadine, with pKi values around 9.1. nih.gov

3-Hydroxydesloratadine (B129375) is the major and biologically active metabolite of Desloratadine, indicating that it retains significant interaction with the H1 receptor. nih.govjocpr.com The formation of 3-Hydroxydesloratadine is a key step in the metabolism of Desloratadine. researchgate.net While this activity is established, specific binding affinity studies quantifying the pKi or Ki values for 3-Hydroxy Desloratadine Pyridine (B92270) N-oxide at the histamine H1 receptor are not extensively detailed in the available scientific literature. The activity of this further metabolite is inferred from the activity of its precursors.

Interactive Table: Histamine H1 Receptor Binding Affinities of Desloratadine and Related Compounds

CompoundBinding Affinity (pKi)Notes
Desloratadine9.1 ± 0.1High affinity for the H1 receptor. nih.gov
Rupatadine7.9 - 8.5A structural analogue of Desloratadine. nih.gov
LoratadineLower than DesloratadineDesloratadine is 2.5-4 times more potent. jocpr.com
3-HydroxydesloratadineBiologically ActiveA major active metabolite of Desloratadine. nih.govjocpr.com

The formation of a pyridine N-oxide is a recognized pathway in drug metabolism. In preclinical studies involving Loratadine, the formation of a Desloratadine-pyridine-N-oxide has been observed, specifically in male rats, highlighting species- and gender-specific metabolic pathways. researchgate.net This metabolic step involves the oxidation of the nitrogen atom on the pyridine ring. researchgate.net

The introduction of an N-oxide moiety increases the polarity of a molecule. This chemical change can influence its pharmacological profile in several ways. Increased polarity may alter how the molecule fits into the binding pocket of a receptor, potentially affecting its binding affinity and residence time. However, without direct experimental data for 3-Hydroxy Desloratadine Pyridine N-oxide, its precise effect on H1 receptor interactions remains theoretical.

Cellular and Molecular Effects in Research Models

The therapeutic action of antihistamines extends beyond simple receptor blockade to include a range of anti-allergic and anti-inflammatory effects at the cellular and molecular level.

While Desloratadine and its primary active metabolite are known to modulate these allergic response mechanisms, specific in vitro studies isolating and characterizing the effects of this compound on mechanisms like mast cell degranulation or cytokine release from immune cells have not been identified in the reviewed literature. Any such activity would be part of the collective effect of all active metabolites formed in vivo.

Desloratadine has demonstrated significant anti-inflammatory properties that are independent of its H1-receptor antagonism. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory mediators. Desloratadine has been shown to inhibit both the basal and histamine-stimulated activity of NF-κB, classifying it as an inverse agonist at the H1 receptor. nih.gov This inhibition may explain many of the observed anti-inflammatory effects of Desloratadine. nih.gov

The anti-inflammatory actions of Desloratadine result in the reduced release of several pro-inflammatory cytokines. While the parent compound's activities are well-documented, the specific contribution of the this compound metabolite to the modulation of these anti-inflammatory pathways has not been specifically elucidated in published studies.

Interactive Table: Summary of In Vitro Anti-Inflammatory Effects of Desloratadine

Pathway/MediatorEffect of DesloratadineReference
NF-κB Activity Inhibition of basal and histamine-stimulated activity nih.gov
Histamine Release Inhibition from human mast cells

Comparative Pharmacological Activity in Preclinical Models (e.g., with Desloratadine)

Preclinical studies are essential for comparing the potency and efficacy of new compounds against established ones. Desloratadine itself is the active metabolite of Loratadine and has shown superior potency in preclinical models. nih.gov Animal studies have shown that Desloratadine has a relative oral potency that is 2.5 to 4 times greater than that of Loratadine. jocpr.com Furthermore, in vitro, Desloratadine is at least 50-fold more potent than Loratadine. nih.gov

Emerging Pharmacological Activities of Related 3-Hydroxypyridine (B118123) Derivatives

The 3-hydroxypyridine scaffold is a key feature in a variety of biologically active molecules. This structural motif is associated with a range of pharmacological effects, which are being actively explored in preclinical and in vitro settings. These activities are largely attributed to the antioxidant and metal-chelating properties of the 3-hydroxypyridine ring.

Antihypoxic Properties

Derivatives of 3-hydroxypyridine have demonstrated notable antihypoxic activity, which is the ability to protect the body from the damaging effects of a low oxygen supply. These compounds are believed to exert their effects by inhibiting oxidative stress. nih.gov In experimental models, various 3-hydroxypyridine derivatives have been shown to prolong the lifespan of animals under conditions of acute normobaric hypoxia with hypercapnia. nih.gov

For instance, in studies involving mice with occluded common carotid arteries, new 3-hydroxypyridine derivatives, identified as SK-100 and IBKhF-2, exhibited a pronounced anti-hypoxic effect. nih.gov Similarly, in rat models of acute pancreatitis, derivatives such as SK-100, SK-170, and IBKhF have shown significant antihypoxic action, extending the life span of the animals by 26-40%. nih.gov The well-known antioxidant drug, Mexidol, which is also a 3-hydroxypyridine derivative, serves as a common reference compound in these studies. nih.gov

Table 1: Antihypoxic Activity of 3-Hydroxypyridine Derivatives in Animal Models

Compound Animal Model Condition Observed Effect Reference
SK-100 Mice Acute normobaric hypoxia with hypercapnia Exhibited anti-hypoxic action nih.gov
IBKhF-2 Mice Acute normobaric hypoxia with hypercapnia Exhibited anti-hypoxic action nih.gov
SK-100 Rats Acute pancreatitis Life span extension by 26-40% nih.gov
SK-170 Rats Acute pancreatitis Life span extension by 26-40% nih.gov
IBKhF Rats Acute pancreatitis Life span extension by 26-40% nih.gov
Mexidol Rats Acute pancreatitis Life span extension by 17% nih.gov

Neuroprotective Effects

The neuroprotective properties of 3-hydroxypyridine derivatives are a significant area of pharmacological research. These compounds are investigated for their potential to mitigate secondary ischemic injury following events like intracerebral hemorrhage. rrpharmacology.rusemanticscholar.org Their mechanism of action is thought to involve the inhibition of lipid peroxidation and enhancement of antioxidant enzyme activity. rjeid.com

In a study on rats with an intracerebral hemorrhage model, the administration of 3-hydroxypyridine derivatives LKhT 4-97 and LKhT 11-02 resulted in a positive effect on survival rates and a faster resolution of pathological symptoms. rrpharmacology.rusemanticscholar.org Another derivative, LKhT 3-15, showed efficacy comparable to the reference drug Mexidol. rrpharmacology.rucyberleninka.ru Furthermore, the substance LKhT 3-17 was identified as having the most pronounced neuroprotective effect in a similar study, leading to a lower severity of neurological disorders and accelerated hemorrhage resolution. rrpharmacology.ru The combination of 3-hydroxypyridine derivatives with other agents, such as erythropoietin analogues, has also been shown to produce an additive neuroprotective effect. rjeid.com

Table 2: Neuroprotective Effects of 3-Hydroxypyridine Derivatives in a Rat Intracerebral Hemorrhage (ICH) Model

Compound/Combination Key Findings Reference
LKhT 4-97 & LKhT 11-02 Positive effect on survival rate and faster resolution of pathological signs. rrpharmacology.rusemanticscholar.org Outperformed Mexidol in intensity of action. cyberleninka.ru rrpharmacology.rusemanticscholar.orgcyberleninka.ru
LKhT 3-15 Efficacy was largely comparable to the reference drug Mexidol. rrpharmacology.rucyberleninka.ru
LKhT 01-09 Efficacy was significantly inferior to the reference drug Mexidol. rrpharmacology.rucyberleninka.ru
LKhT 3-17 Showed the most pronounced neuroprotective effect; lower severity of neurological disorders. rrpharmacology.ru
Ethoxydol + Carbamylated darbepoetin Showed greater neuroprotective activity than isolated use of each drug, suggesting an additive effect. rjeid.com

Antimicrobial Activity

A growing body of research is focused on the antimicrobial properties of 3-hydroxypyridine derivatives, particularly the 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one subclasses. These compounds have shown inhibitory effects against a range of bacteria and fungi. mdpi.com Their activity is often linked to their ability to chelate metal ions, which are essential for microbial growth. mdpi.com

Quantitative structure-activity relationship (QSAR) studies have been employed to understand the connection between the chemical structure of these derivatives and their antimicrobial potency. mdpi.com These studies have revealed that topological parameters play a significant role in the activity against Staphylococcus aureus and Candida albicans. mdpi.com For example, a series of newly synthesized 3-hydroxypyridine-4-one derivatives were evaluated, with compound 6c being the most active against S. aureus and E. coli. benthamdirect.com Other studies have reported that certain 3-hydroxypyridinium (B1257355) salts exhibit high antimicrobial activity against Bacillus cereus and Candida albicans. researchgate.net Additionally, various pyridine derivatives have shown good antibacterial and antifungal activity against strains like B. subtilis, E. coli, and A. niger. nih.gov

Table 3: Antimicrobial Activity of 3-Hydroxypyridine Derivatives

Compound Class/Derivative Target Microorganisms Activity Noted Reference
3-Hydroxypyridine-4-one derivatives S. aureus, C. albicans Significant inhibitory activity. mdpi.com
Compound 6c (a 3-hydroxypyridine-4-one derivative) S. aureus, E. coli Most active in its series, with an MIC value of 32 µg/mL. benthamdirect.com
3-Hydroxypyridinium O-terpenyl aryldithiophosphonates Bacillus cereus, Candida albicans High antimicrobial activity. researchgate.net
Dodecanoic acid pyridine derivatives B. subtilis, S. aureus, E. coli, A. niger, C. albicans Good antibacterial and antifungal activity. nih.gov
3-(pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f) Five Gram-positive bacteria including S. aureus and S. pneumoniae Strong antibacterial activity similar to linezolid. nih.gov

Future Directions and Research Perspectives

Elucidation of Undiscovered Biotransformation Pathways of the Compound

The metabolic fate of desloratadine (B1670295) in humans is known to be complex, with 3-hydroxydesloratadine (B129375) being a major active metabolite. The formation of this metabolite is an unusual three-step process involving N-glucuronidation by UGT2B10, subsequent oxidation by cytochrome P450 2C8 (CYP2C8), and then deconjugation researchgate.netbioivt.com. However, the biotransformation pathways leading to 3-Hydroxy Desloratadine Pyridine (B92270) N-oxide are yet to be elucidated.

Future research should focus on identifying the specific enzymes responsible for the N-oxidation of the pyridine ring in 3-hydroxydesloratadine. While N-oxidation is a recognized metabolic pathway for many xenobiotics containing a pyridine moiety, often catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs), the specific isozymes involved in this case are unknown hyphadiscovery.com. Studies utilizing human liver microsomes and recombinant human CYP and FMO enzymes could pinpoint the catalysts for this reaction.

Furthermore, comparative metabolomic studies across different species could reveal variations in the formation of this N-oxide metabolite. For instance, a gender-specific formation of a pyridine N-oxide derivative of a desloratadine metabolite has been observed in male rats . Investigating whether similar gender or population-specific polymorphisms exist in human metabolism of desloratadine to this N-oxide form would be of significant interest nih.gov.

Table 1: Known and Hypothesized Biotransformation Pathways of Desloratadine

PrecursorProductKey EnzymesStatus
Desloratadine3-HydroxydesloratadineUGT2B10, CYP2C8Confirmed researchgate.netbioivt.com
3-Hydroxydesloratadine3-Hydroxy Desloratadine Pyridine N-oxideCYP or FMO isoformsHypothesized
DesloratadineDesloratadine N-OxideNot specifiedIdentified as a degradation product/impurity simsonpharma.com

Exploration of Novel Synthetic Routes with Enhanced Regioselectivity and Yield

The chemical synthesis of this compound presents a significant challenge, primarily due to the difficulty of introducing a hydroxyl group onto the pyridine ring with high regioselectivity . The development of efficient and selective synthetic methodologies is crucial for obtaining sufficient quantities of the compound for comprehensive pharmacological evaluation.

Future synthetic research could explore novel catalytic methods for the direct and regioselective C-H hydroxylation of the desloratadine pyridine ring. Additionally, the regioselective synthesis of substituted 3-(2-hydroxyaryl)pyridines through reactions involving pyridine N-oxides and arynes offers a potential, more direct route that could be adapted for this specific molecule nih.govresearchgate.netrsc.org. The development of a synthetic route that avoids complex multi-step processes would be a significant advancement.

Table 2: Potential Synthetic Strategies for this compound

StrategyDescriptionPotential AdvantagesKey Challenges
Linear SynthesisStepwise construction of the molecule from a pre-functionalized pyridine ring. More traditional and predictable.Long synthesis, low overall yield, potential for side reactions.
Late-Stage C-H FunctionalizationDirect hydroxylation of the pyridine ring of desloratadine or a precursor.Fewer steps, potentially higher efficiency.Achieving high regioselectivity on a complex molecule.
Aryne ChemistryReaction of a suitable benzyne precursor with a functionalized pyridine N-oxide. nih.govresearchgate.netNovel and potentially more direct route.Control of regioselectivity and optimization of reaction conditions.

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

The primary pharmacological action of desloratadine and its 3-hydroxy metabolite is the potent and selective antagonism of the histamine (B1213489) H1 receptor researchgate.net. The introduction of a pyridine N-oxide moiety would alter the electronic and steric properties of the molecule, which could, in turn, affect its interaction with the H1 receptor.

Future research should employ a combination of in vitro binding assays and computational modeling to characterize the affinity and binding kinetics of this compound at the H1 receptor. It would be particularly insightful to determine if the N-oxide derivative exhibits a different residence time at the receptor compared to desloratadine and 3-hydroxydesloratadine, as this can have significant implications for the duration of action acs.org.

Furthermore, the N-oxide group, being a strong hydrogen bond acceptor, could forge new interactions within the receptor's binding pocket. Molecular docking and dynamic simulations could provide a detailed picture of these interactions at the atomic level, explaining any observed differences in potency or selectivity. It is also conceivable that the N-oxide metabolite may interact with other receptors or cellular targets, and screening against a panel of receptors would be necessary to establish its selectivity profile.

Application in the Development of New Chemical Probes and Research Tools

A well-characterized molecule with unique pharmacological properties can serve as a valuable research tool. If this compound is found to have distinct binding kinetics or a different selectivity profile, it could be developed into a chemical probe to investigate the structure and function of the histamine H1 receptor and related signaling pathways.

For example, radiolabeling of this compound would enable its use in receptor binding and autoradiography studies to map the distribution of H1 receptors in different tissues with potentially different properties than existing radioligands. Furthermore, fluorescently labeling the compound could allow for its use in high-throughput screening assays to identify new H1 receptor ligands.

The development of such research tools is contingent on a thorough understanding of the compound's own pharmacology to ensure that the data generated are correctly interpreted.

Potential as a Lead Compound for Novel Chemical Entities with Modulated Biological Properties

The structural modifications inherent in this compound may confer upon it a unique pharmacological profile that could be exploited for the development of new therapeutic agents. The N-oxide functionality can influence a molecule's physicochemical properties, such as solubility and membrane permeability, which in turn affect its pharmacokinetic profile nih.gov.

Research has shown that derivatives of desloratadine can possess not only antihistaminic activity but also anti-inflammatory properties nih.govresearchgate.net. Future studies should investigate whether the N-oxide metabolite retains or enhances these anti-inflammatory effects. The modulation of biological properties through the introduction of the N-oxide group could lead to the design of new chemical entities with an improved balance of efficacy and safety.

By serving as a new lead compound, this compound could inspire the synthesis of a novel class of antihistamines. Structure-activity relationship (SAR) studies, starting from this unique scaffold, could lead to the identification of compounds with optimized properties, such as enhanced potency, longer duration of action, or a broader spectrum of anti-allergic and anti-inflammatory activities. Several studies have already demonstrated that modifications to the desloratadine structure can yield compounds with significant antihistamine activity researchgate.netnih.govresearchgate.netresearchgate.net.

Q & A

Basic Research Questions

Q. How can 3-Hydroxy Desloratadine Pyridine N-oxide be synthesized, and what are the critical reaction conditions?

  • Methodology : The compound is typically synthesized via oxidation of desloratadine or its precursors. Pyridine N-oxide derivatives are commonly generated using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled acidic/basic conditions . Reaction optimization should focus on temperature, solvent polarity (e.g., ethanol or dichloromethane), and stoichiometry to minimize byproducts such as overoxidized or isomerized forms. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. What analytical methods are recommended for characterizing this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ ~ 254 nm) is standard for purity assessment, while liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight (342.83 g/mol) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly to distinguish between positional isomers (e.g., 3-hydroxy vs. 5-/6-hydroxy metabolites) . Deuterated analogs (e.g., 3-Hydroxy Desloratadine-D4) serve as internal standards for quantitative analysis in biological matrices .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Stability studies should assess degradation kinetics under varying pH (1–9), temperature (−20°C to 40°C), and light exposure. Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) combined with HPLC monitoring identifies degradation products like desloratadine or hydroxylated derivatives. Lyophilization or storage in amber vials under inert gas (N₂) is recommended for long-term stability .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vivo?

  • Methodology : Use radiolabeled (¹⁴C/³H) or deuterated analogs to track metabolite distribution in preclinical models (e.g., rat hepatocytes or human liver microsomes). Coupled with LC-MS/MS, this approach identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. CYP2C8 is the primary enzyme responsible for 3-hydroxylation, as shown by inhibition assays with montelukast or clopidogrel . Dose-response studies should account for species-specific differences in cytochrome P450 activity .

Q. How do drug-drug interactions (DDIs) influence the pharmacokinetics of this compound?

  • Methodology : Co-administer CYP2C8 inhibitors (e.g., gemfibrozil) or inducers (e.g., rifampicin) in crossover clinical trials. Pharmacokinetic parameters (Cₘₐₓ, AUC₀–24h) are compared using non-compartmental analysis. For example, ketoconazole increases 3-hydroxy desloratadine AUC by 72% due to CYP3A4 inhibition, necessitating dose adjustments in polypharmacy scenarios .

Q. What mechanisms explain contradictory data on the pharmacological activity of this compound?

  • Methodology : Discrepancies in receptor binding assays (e.g., H1 receptor affinity vs. in vivo efficacy) may arise from metabolite interconversion or assay conditions. Radioligand binding assays using rat brain membranes should control for nonspecific binding (e.g., 1 μM pyrilamine). Comparative studies with 5-/6-hydroxy isomers are critical, as positional hydroxylation alters pharmacodynamics .

Q. How can researchers validate the role of this compound in allergic inflammation models?

  • Methodology : Use murine models of IgE-mediated mast cell degranulation. Administer the metabolite intravenously (0.1–10 mg/kg) and measure histamine release, leukotriene C4 levels, and eosinophil infiltration. Pair with knockout models (e.g., H1 receptor-deficient mice) to confirm target specificity. ELISA kits for MMP-2 or interleukin-4 provide cytokine profiling .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. ELISA) and replicate studies across independent labs .
  • Experimental Controls : Include deuterated internal standards in bioanalytical workflows to correct for matrix effects .

This FAQ set emphasizes rigorous experimental design, metabolic profiling, and analytical validation, aligning with evidence from pharmacokinetic, synthetic, and enzymatic studies.

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